molecular formula C10H13NO2 B1505299 2-(3-Aminophenyl)butanoic acid CAS No. 21762-24-3

2-(3-Aminophenyl)butanoic acid

Cat. No.: B1505299
CAS No.: 21762-24-3
M. Wt: 179.22 g/mol
InChI Key: REULTXDITAVBTJ-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)butanoic acid is an aromatic carboxylic acid derivative featuring a butanoic acid backbone substituted with a 3-aminophenyl group at the second carbon. The compound’s aromatic amine group enables interactions with biological targets, such as enzymes or receptors, making it a candidate for pharmaceutical research. Structural analogs and related compounds suggest its reactivity and applications may align with other substituted phenylbutanoic acids .

Properties

IUPAC Name

2-(3-aminophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-9(10(12)13)7-4-3-5-8(11)6-7/h3-6,9H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REULTXDITAVBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702784
Record name 2-(3-Aminophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21762-24-3
Record name 2-(3-Aminophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(3-Aminophenyl)butanoic acid, also known as 2-(3-aminophenyl)butyric acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol
  • Structure : Contains an amino group attached to a phenyl ring and a butanoic acid chain.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit antioxidant properties. A study found that derivatives showed significant free radical scavenging potential, which is crucial for preventing oxidative stress-related diseases .

Antihypertensive Effects

The compound has been evaluated for its antihypertensive properties. In vitro assays demonstrated that certain analogs exhibited notable activity against hypertension, suggesting potential therapeutic applications in managing high blood pressure .

Urease Inhibition

Urease inhibitors are critical in treating infections caused by Helicobacter pylori, which can lead to gastric ulcers. Compounds structurally related to this compound have shown urease inhibitory actions, making them candidates for further development in gastrointestinal therapies .

  • Antioxidant Mechanism : The compound's antioxidant activity is attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.
  • Hypertension Management : The antihypertensive effects may be due to the modulation of nitric oxide pathways or direct vasodilatory effects on vascular smooth muscle cells.
  • Urease Interaction : The structural features of this compound allow it to interact with the active site of urease, inhibiting its activity and thereby reducing ammonia production in the stomach.

Study on Antioxidant Properties

A recent study synthesized various derivatives of this compound and tested their antioxidant capabilities using the DPPH assay. Results indicated that these compounds exhibited superior scavenging abilities compared to their parent structures, highlighting the importance of structural modifications in enhancing biological activity .

Clinical Relevance in Hypertension

In a clinical setting, a derivative of this compound was administered to hypertensive patients. The results showed a significant reduction in systolic and diastolic blood pressure, supporting its role as an effective antihypertensive agent .

Data Summary

Biological ActivityObserved EffectsReferences
AntioxidantSignificant free radical scavenging
AntihypertensiveReduced blood pressure in clinical trials
Urease InhibitionInhibition of H. pylori growth

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions.

Reaction Conditions Reagents/Catalysts Product Yield Source
Acid-catalyzed esterificationEthanol, H<sub>2</sub>SO<sub>4</sub> (conc.)Ethyl 2-(3-aminophenyl)butanoate85–92%
Coupling agent-mediatedDCC/DMAP, methanolMethyl 2-(3-aminophenyl)butanoate78%

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. DMAP (4-dimethylaminopyridine) accelerates reactions by stabilizing intermediates .

Amide Formation

The aromatic amine participates in acylation and nucleophilic substitution reactions.

Acylation of the Amine

Reaction Reagents Product Notes
AcetylationAcetic anhydride, pyridineN-Acetyl-2-(3-aminophenyl)butanoic acidRequires base to neutralize HCl byproduct
BenzoylationBenzoyl chloride, NaOHN-Benzoyl derivativeLimited solubility in aqueous media

Application : Protection of the amine group is critical for selective functionalization of the carboxylic acid.

Peptide Bond Formation

Activation of the carboxylic acid with coupling agents (e.g., TBTU, HOBt) enables conjugation with amino groups:
R COOH+H2N R TBTU Et3NR C O NH R \text{R COOH}+\text{H}_2\text{N R }\xrightarrow{\text{TBTU Et}_3\text{N}}\text{R C O NH R }

Yields exceed 90% under anhydrous conditions .

Decarboxylation

Thermal or acidic conditions induce decarboxylation, though reactivity depends on substituents:

  • Thermal decarboxylation (180–200°C): Forms 3-(3-aminophenyl)propane with CO<sub>2</sub> evolution.

  • Oxidative decarboxylation (KMnO<sub>4</sub>, H<sub>2</sub>O): Yields phenolic derivatives via radical intermediates.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution at ortho/para positions relative to the amine:

Reaction Reagents Product Regioselectivity
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>2-(3-Amino-5-nitrophenyl)butanoic acidPredominantly para to NH<sub>2</sub>
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Sulfonic acid derivativeOrtho/para mixture

Challenges : Competitive protonation of the amine can reduce reactivity; buffered conditions (pH 4–6) improve yields .

Reduction of the Carboxylic Acid

  • LiAlH<sub>4</sub> reduces -COOH to -CH<sub>2</sub>OH, yielding 2-(3-aminophenyl)butan-1-ol (65% yield).

Oxidation of the Amine

  • KMnO<sub>4</sub>/CrO<sub>3</sub> : Converts -NH<sub>2</sub> to -NO<sub>2</sub>, forming 2-(3-nitrophenyl)butanoic acid.

  • H<sub>2</sub>O<sub>2</sub>/Fe(II) : Generates nitroso intermediates, which dimerize under acidic conditions .

Salt Formation

The carboxylic acid forms water-soluble salts with bases:
R COOH+NaOHR COONa++H2O\text{R COOH}+\text{NaOH}\rightarrow \text{R COO}^-\text{Na}^++\text{H}_2\text{O}

Sodium salts are utilized in pharmaceutical formulations for improved bioavailability .

Research Advancements

  • Catalytic Asymmetric Reactions : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective functionalization .

  • Green Chemistry : Solvent-free esterification and microwave-assisted reactions reduce environmental impact .

This compound’s versatility in forming esters, amides, and substituted aromatic derivatives underscores its utility in drug development and materials science. Ongoing studies focus on optimizing reaction selectivity and exploring novel catalytic systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in substituents, biological activity, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Applications Key Differences from 2-(3-Aminophenyl)butanoic Acid References
2-(3,4-Difluorophenyl)butanoic acid Difluorophenyl group at C2 Potential therapeutic applications (e.g., enzyme modulation) Fluorine atoms increase electronegativity and metabolic stability; lacks amine group for hydrogen bonding.
Ethyl 2-(3-aminophenyl)acetate Ethyl ester of 3-aminophenylacetic acid Intermediate in drug synthesis; ester group enhances lipophilicity. Shorter chain (acetic acid vs. butanoic acid); esterification alters solubility and reactivity.
(S)-3-(3-Fluorophenoxy)butanoic acid Fluorophenoxy group at C3; chiral center Investigated for receptor binding (e.g., GABA analogs). Phenoxy group instead of aminophenyl; stereochemistry affects target specificity.
2-(3-Fluorophenyl)-3-methylbutanoic acid Fluorophenyl and methyl groups at C2/C3 Potential anti-inflammatory or enzyme inhibition. Methyl branch alters steric hindrance; fluorine vs. amine group modifies electronic properties.
3-Amino-4-(3,4-difluorophenyl)butanoic acid Amino and difluorophenyl groups at C3/C4 Targeted therapeutic applications (e.g., CNS disorders). Amino group position (C3 vs. C2) and fluorine substitution influence bioavailability.

Key Insights from Comparisons

Substituent Position and Bioactivity: The position of the amine group (e.g., C2 vs. C3) significantly impacts biological interactions. For example, 3-amino-substituted analogs (e.g., 3-Amino-4-(3,4-difluorophenyl)butanoic acid) show specificity for neurological targets, while C2-substituted amines may favor different pathways . Fluorine vs. Amine Groups: Fluorinated analogs (e.g., 2-(3,4-Difluorophenyl)butanoic acid) exhibit enhanced metabolic stability but lack the hydrogen-bonding capacity of amines, which is critical for target binding .

Backbone Modifications: Chain Length: Butanoic acid derivatives (4 carbons) balance solubility and membrane permeability better than shorter-chain analogs (e.g., acetic acid derivatives like Ethyl 2-(3-aminophenyl)acetate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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